molecular formula C22H28BrNO2 B12745282 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide CAS No. 85603-37-8

2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide

Cat. No.: B12745282
CAS No.: 85603-37-8
M. Wt: 418.4 g/mol
InChI Key: DOQIWRJREXJXSV-UHFFFAOYSA-N
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Description

2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide is a complex organic compound with a unique structure that includes a piperidine ring, two phenyl groups, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with an appropriate reagent. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The piperidine ring and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide involves its interaction with specific molecular targets. The piperidine ring and phenyl groups allow the compound to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

85603-37-8

Molecular Formula

C22H28BrNO2

Molecular Weight

418.4 g/mol

IUPAC Name

1-ethoxy-1,1-diphenyl-3-piperidin-1-ylpropan-2-one;hydrobromide

InChI

InChI=1S/C22H27NO2.BrH/c1-2-25-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21(24)18-23-16-10-5-11-17-23;/h3-4,6-9,12-15H,2,5,10-11,16-18H2,1H3;1H

InChI Key

DOQIWRJREXJXSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCCCC3.Br

Origin of Product

United States

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